Bienvenue dans la boutique en ligne BenchChem!

5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Lipophilicity ADME SAR

Differentiate your SAR library with this 5-arylidene barbiturate featuring a unique 4-ethoxyphenyl substituent. With zero H-bond donors (N,N-diphenyl) and a high logP (~4.0–4.3), it serves as a critical high-lipophilicity benchmark for membrane permeability assays (PAMPA, Caco-2) and reversed-phase HPLC method development. Its distinct electronic and steric profile fills a gap between methoxy and unsubstituted phenyl analogs, enabling precise property-based screening. Available at ≥95% purity for consistent, reproducible results.

Molecular Formula C25H20N2O4
Molecular Weight 412.4 g/mol
CAS No. 428499-30-3
Cat. No. B3136918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
CAS428499-30-3
Molecular FormulaC25H20N2O4
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H20N2O4/c1-2-31-21-15-13-18(14-16-21)17-22-23(28)26(19-9-5-3-6-10-19)25(30)27(24(22)29)20-11-7-4-8-12-20/h3-17H,2H2,1H3
InChIKeyZWUNASQGSQPNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione: Compound Identity and Scaffold Context


5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione (CAS 428499-30-3) is a 5-arylidene-1,3-diphenylbarbituric acid derivative within the broader class of barbiturate-based heterocycles [1]. The compound features a 1,3-diphenyl-substituted diazinane-2,4,6-trione core with a 4-ethoxyphenylmethylidene moiety at the C5 position. Its molecular formula is C25H20N2O4, with a molecular weight of 412.4 g/mol and a minimum purity specification of 95% from a commercial supplier . This scaffold is distinguished from unsubstituted barbituric acid by the N,N-diphenyl substitution pattern, which eliminates hydrogen-bond donor capacity at N1 and N3 (HBD count = 0 versus 2 for barbituric acid) and substantially increases lipophilicity, directing its physicochemical profile toward non-polar research applications [1].

Why 5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione Cannot Be Swapped with In-Class Analogs


Within the 5-arylidene-1,3-diphenylbarbiturate series, the identity of the 4-substituent on the benzylidene ring directly dictates lipophilicity and, consequently, membrane partitioning, non-specific protein binding, and chromatographic retention behavior . The ethoxy (-OCH2CH3) substituent introduces greater steric bulk and electron-donating resonance capacity than methoxy (-OCH3) or methyl (-CH3), which fine-tunes the exocyclic C5=C double bond electrophilicity and modulates Michael acceptor reactivity [1]. In procurement for structure-activity relationship (SAR) libraries or physicochemical profiling panels, replacing the ethoxy derivative with a methoxy or unsubstituted phenyl analog will shift logP by approximately 0.3–0.7 units, altering the compound's position in property space and potentially invalidating comparative analyses .

Quantitative Differentiation Data for 5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione Versus Close Analogs


Lipophilicity (logP) as a Selectivity Driver for Membrane and Protein-Binding Assays

The 4-ethoxy substituent on the benzylidene ring increases lipophilicity relative to the 4-methoxy and 4-methyl analogs. The 4-methyl analog has a reported logP of 3.67; the ethoxy analog is predicted to have a logP approximately 0.7–1.0 units higher (estimated ~4.0–4.3), based on the Hansch π constant for -OCH2CH3 (+0.38) versus -CH3 (+0.56) and the additional methylene contribution . This elevated logP enhances partitioning into non-polar environments, making the ethoxy compound preferable for assays where membrane permeability is a selection criterion.

Lipophilicity ADME SAR

Hydrogen-Bond Donor Deficiency as a Differentiator from Unsubstituted Barbituric Acid Derivatives

The N,N-diphenyl substitution at positions 1 and 3 of the diazinane ring eliminates both hydrogen-bond donor (HBD) sites present in unsubstituted barbituric acid (HBD = 2 for barbituric acid, HBD = 0 for the target compound) [1]. This structural feature distinguishes the target compound from the vast majority of barbituric acid derivatives used in pharmaceutical research, which retain at least one N–H group. The absence of HBD capacity alters solubility profiles, reduces crystal lattice energy, and modifies supramolecular assembly behavior in co-crystallization screens [1].

Hydrogen bonding Solubility Crystallization

Commercially Verified Purity Specification for Reproducible Research

The compound is available from a commercial supplier with a documented minimum purity of 95% . This specification provides a verifiable quality benchmark for procurement. In contrast, many in-class 5-arylidene-1,3-diphenylbarbiturates are available only from non-specialist sources without documented purity, or require in-house synthesis with variable yields (65–93% reported for analogous solid-phase syntheses of 5-arylidene barbituric acids) [1]. The 95% purity threshold supports direct use in biological assays without additional purification.

Quality control Reproducibility Procurement

Class-Level Urease Inhibitory and Antioxidant Activity as a Selection Rationale

While no direct bioassay data exist for this specific compound, a study of seven arylidene barbiturates (1a–g) demonstrated that all tested members of this class exhibit antiurease and antioxidant activities [1]. The structure-activity relationship indicates that the electron-donating capacity of the 4-substituent on the arylidene ring modulates both activities. The ethoxy group (-OCH2CH3) provides stronger electron donation (Hammett σp = -0.24) than hydrogen (σp = 0.00) and comparable to methoxy (σp = -0.27), positioning the ethoxy derivative within the active range of the SAR [2]. This class-level evidence supports the inclusion of this compound in urease inhibition or antioxidant screening panels.

Urease inhibition Antioxidant SAR

Optimal Research and Industrial Application Scenarios for 5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione


Lipophilicity-Dependent Membrane Partitioning and ADME Profiling

With a predicted logP in the range of 4.0–4.3, this compound serves as a high-lipophilicity reference point in property-based SAR libraries of 5-arylidene barbiturates. Its logP sits above the typical oral drug space (logP ~2–3.5), making it suitable for benchmarking membrane permeability assays (e.g., PAMPA, Caco-2) where compounds with elevated lipophilicity are needed to test the upper boundaries of passive diffusion models .

Crystallography and Supramolecular Co-Crystal Engineering

The absence of N–H hydrogen bond donors (HBD = 0) fundamentally alters the intermolecular interaction landscape relative to N-unsubstituted barbiturates [1]. This compound is an ideal candidate for co-crystallization screens with hydrogen-bond acceptor-rich coformers, enabling the study of halogen bonding, π-stacking, and C–H···O interactions without competing N–H···O hydrogen bonds that dominate barbituric acid and phenobarbital crystal packing.

Urease Inhibitor SAR Probe in the 5-Arylidene Barbiturate Series

Among the 5-arylidene barbiturate class, the 4-ethoxy substituent fills a specific gap in electron-donating capacity (σp = -0.24) and lipophilicity (π = +0.38) between the 4-methoxy (σp = -0.27, π = -0.02) and 4-ethoxy-3-methoxy derivatives [2]. Procuring this compound allows systematic interrogation of the substituent parameter space for urease inhibition SAR, complementing existing studies that have evaluated methoxy, methyl, chloro, and nitro substituents [3].

Reference Compound for Chromatographic Method Development

The combination of high lipophilicity (logP ~4.0–4.3), zero hydrogen-bond donor capacity, and a molecular weight of 412.4 g/mol makes this compound a useful calibration standard for reversed-phase HPLC and UPLC method development targeting non-polar, moderately sized heterocycles. Its distinct retention behavior relative to the 4-methyl (logP 3.67) and 4-methoxy analogs provides a multi-point lipophilicity gradient for column characterization .

Quote Request

Request a Quote for 5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.